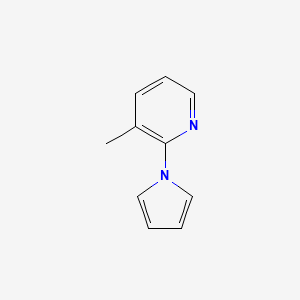

3-methyl-2-(1H-pyrrol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJXUWKEPRTKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine and Pyrrole Architectures in Chemical Synthesis and Advanced Materials

The foundational components of 3-methyl-2-(1H-pyrrol-1-yl)pyridine—the pyridine (B92270) and pyrrole (B145914) rings—are cornerstones of heterocyclic chemistry, a field that explores ring-structured compounds containing atoms of at least two different elements.

Pyridine , a six-membered aromatic ring with one nitrogen atom, is a vital scaffold in pharmaceuticals and agrochemicals. Its structure is present in numerous drugs and natural products. The nitrogen atom in the pyridine ring can act as a proton acceptor, influencing the molecule's solubility and ability to interact with biological targets. beilstein-journals.orgnih.govnih.gov

Pyrrole , a five-membered aromatic heterocycle with one nitrogen atom, is another crucial building block found in many biologically significant molecules, including heme (a component of hemoglobin) and chlorophyll. The pyrrole ring's electron-rich nature makes it a key component in the synthesis of various organic materials and pharmaceuticals. Its derivatives are investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

In the realm of advanced materials , both pyridine and pyrrole structures are integral. Their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability of the nitrogen atoms to coordinate with metal ions also makes them valuable ligands in catalysis and materials science.

Overview of N Pyrrolylpyridines: a Class of Versatile Heterocycles

Compounds that feature a pyrrole (B145914) ring directly attached to the nitrogen atom of a pyridine (B92270) ring are known as N-pyrrolylpyridines. This class of compounds combines the chemical properties of both heterocycles, leading to unique electronic and steric characteristics. The synthesis of N-substituted pyrroles, including those attached to a pyridine ring, can often be achieved through methods like the Clauson-Kaas reaction, which involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. In the context of 3-methyl-2-(1H-pyrrol-1-yl)pyridine, the primary amine would be 2-amino-3-methylpyridine.

Research Landscape of 3 Methyl 2 1h Pyrrol 1 Yl Pyridine: an Emerging Area of Investigation

Annulation and Cyclization Strategies for Pyrrolylpyridine Systems

Annulation and cyclization reactions represent a more convergent approach to constructing the pyrrolylpyridine core, where either the pyrrole (B145914) or the pyridine (B92270) ring is formed in a key step.

Construction via Annulation of the Pyrrole Moiety

This strategy involves building the pyrrole ring onto a pre-existing pyridine structure. Various methods exist for the synthesis of pyrroles that could be adapted for this purpose. rsc.org For instance, copper-catalyzed coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones provides a route to polysubstituted pyrroles. organic-chemistry.org Another approach involves the photochemical generation of acylazirines, which then undergo a copper-catalyzed dimerization to form highly substituted diacylpyrroles. uni-mainz.de Cycloaddition and annulation strategies are highly efficient for constructing multisubstituted pyrrolidines, which can be precursors to pyrroles. rsc.org

Construction via Annulation of the Pyridine Ring

Conversely, the pyridine ring can be constructed onto a pyrrole framework. The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves forming a pyridine ring from a 3-aminopyrazole (B16455) precursor, which acts as a dinucleophile reacting with a biselectrophile. nih.gov A similar strategy could be envisioned starting from a suitably functionalized pyrrole. For example, the Gould-Jacobs reaction, which is used to synthesize quinolines from anilines, can be adapted to create 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles, suggesting its applicability for forming a pyridine ring fused or attached to other heterocycles. nih.gov

Tandem Ring Closure and Heteroannulation Reactions

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient pathway to complex heterocyclic systems. A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been developed to synthesize the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton in good yields. nih.gov This demonstrates the power of radical cyclizations in building fused pyrrolylpyridine systems. nih.gov

Furthermore, divergent intermolecular coupling strategies allow for tunable [3+2] and [4+2] annulations to access different N-heterocycles like pyrrolidines and piperidines from common olefin precursors. nih.gov The outcome of these reactions can be controlled by adjusting reaction parameters such as reagents, concentration, and solvent, switching between radical and polar cyclization pathways. nih.gov These advanced cyclization strategies highlight the potential for creating diverse pyrrolylpyridine scaffolds through carefully designed tandem processes. nih.govmdpi.com

Functionalization of Existing Pyrrolylpyridine Frameworks

The strategic modification of existing pyrrolylpyridine scaffolds is a key area of research, enabling the diversification of these structures to fine-tune their chemical and biological properties. This functionalization can be directed towards either the pyridine or the pyrrole ring, each offering unique opportunities for introducing new chemical entities.

Regioselective Pyridine Ring Functionalization (e.g., C-H acylation)

The direct functionalization of the pyridine ring within a pyrrolylpyridine framework presents a powerful tool for molecular elaboration. One notable transformation is the regioselective C-H acylation. This reaction allows for the introduction of an acyl group at a specific position on the pyridine ring, a modification that can significantly alter the electronic and steric properties of the molecule.

For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which share a structural relationship with the target compound, often involves the functionalization of the pyridine moiety. A common strategy begins with the nitration of a substituted pyridine N-oxide. For example, 2-bromo-5-methylpyridine-1-oxide can be converted to 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide using fuming nitric acid in sulfuric acid. nih.gov This nitro-substituted intermediate is then poised for further transformations to construct the fused pyrrole ring system. nih.gov This initial functionalization of the pyridine ring is a critical step that dictates the final substitution pattern of the pyrrolo[3,2-c]pyridine core.

Another approach to functionalizing the pyridine ring involves N-amination followed by acylation. Treatment of a pyridine derivative with O-mesitylenesulfonylhydroxylamine can yield an N-aminopyridinium salt. This intermediate can then react with acyl chlorides, leading to the introduction of an acyl group. Subsequent transformations can then yield the desired functionalized pyridine.

Modification of the Pyrrole Moiety

The pyrrole ring of the pyrrolylpyridine scaffold is also amenable to a variety of chemical modifications. These transformations can range from simple substitutions on the pyrrole nitrogen to more complex reactions that alter the ring structure itself.

The synthesis of aroyl- and thiophene-substituted pyrrole derivatives highlights the potential for modifying the pyrrole moiety to create new classes of compounds with specific biological activities. nih.gov Although not directly involving this compound, this research demonstrates the principle of attaching various substituents to the pyrrole ring to modulate its properties. nih.gov

Furthermore, the biosynthesis of certain natural products provides insight into enzymatic modifications of pyrrole precursors. For example, in the biosynthesis of clorobiocin (B606725) and coumermycin A(1), a prolyl unit attached to a peptidyl carrier protein is oxidized to a pyrrole-2-carboxy-S-PCP. nih.gov This enzymatic oxidation demonstrates a sophisticated method of forming a functionalized pyrrole moiety. nih.gov

Microwave-Assisted Synthetic Techniques for Pyrrolylpyridines

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolylpyridines. nih.goveurekaselect.com

The use of microwave irradiation can be particularly advantageous in multi-component reactions and in the construction of complex heterocyclic systems. For instance, a study describes the microwave-assisted synthesis of 18 novel pyrrolylpyridines and their derivatives. nih.gov This method provided a rapid and efficient route to these compounds, which were subsequently evaluated for their biological activities. nih.gov

Another example involves the microwave-assisted synthesis of pyridylpyrroles from N-acylated amino acids. helsinki.fi In this approach, microwave irradiation was used to facilitate the key cycloaddition reaction, demonstrating the utility of this technology in constructing the core pyrrolylpyridine scaffold. helsinki.fi Research has also shown the development of novel approaches utilizing microwave assistance for alcohol dehydrogenative reactions to synthesize various heterocyclic compounds, including pyrroles and pyridines. eurekaselect.com

The benefits of microwave-assisted synthesis for pyrrole derivatives are well-documented, with significant reductions in reaction times compared to conventional heating. pensoft.net Various synthetic approaches, including the Paal-Knorr, Clauson-Kaas, Barton-Zard, and Hantzsch syntheses, have been successfully adapted to microwave conditions. pensoft.net For example, a microwave-assisted Paal-Knorr synthesis of pyrroles has been reported using a nano-organocatalyst in an aqueous medium. pensoft.net

Stereoselective Synthesis of Substituted Pyrrolylpyridines

The synthesis of pyrrolylpyridines with specific stereochemistry is crucial when these molecules are intended for biological applications, as the three-dimensional arrangement of atoms can dramatically influence their interaction with biological targets. Stereoselective synthesis aims to control the formation of stereocenters during a chemical reaction.

While direct stereoselective syntheses of this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis of related heterocyclic systems are well-established. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can proceed with excellent diastereoselectivity, leading to functionalized pyrrolidines with multiple new stereocenters. nih.gov This suggests that reduction of a suitably substituted pyrrolylpyridine precursor could potentially lead to stereochemically defined piperidine (B6355638) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons on the pyridine and pyrrole rings are expected to appear in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. The methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). Conformational analysis, particularly regarding the rotational barrier around the C-N bond connecting the two rings, could be investigated using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

In ¹³C NMR, distinct signals would be observed for each unique carbon atom in the molecule. The chemical shifts would confirm the connectivity of the pyridine and pyrrole rings and the position of the methyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on data from similar structures, as specific experimental data is not readily available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | 8.0 - 8.3 | 135 - 140 |

| Pyridine H-5 | 7.2 - 7.5 | 120 - 125 |

| Pyridine H-6 | 8.3 - 8.6 | 147 - 152 |

| Pyrrole H-2' | 6.8 - 7.1 | 120 - 125 |

| Pyrrole H-3' | 6.2 - 6.5 | 110 - 115 |

| Pyrrole H-4' | 6.2 - 6.5 | 110 - 115 |

| Pyrrole H-5' | 6.8 - 7.1 | 120 - 125 |

| Methyl (CH₃) | 2.2 - 2.5 | 15 - 20 |

| Pyridine C-2 | - | 150 - 155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the pyridine and pyrrole rings. The C-H stretching vibrations of the aromatic rings typically appear in the 3000–3100 cm⁻¹ region, while the methyl group C-H stretches are found at slightly lower wavenumbers (2850–3000 cm⁻¹).

The ring stretching vibrations of both heterocyclic rings would result in a series of complex bands in the 1400–1600 cm⁻¹ region. For related pyridine derivatives, a characteristic C=N stretching vibration is often observed around 1574 cm⁻¹. The out-of-plane C-H bending vibrations are also diagnostic and appear in the 700–900 cm⁻¹ range.

Table 2: Anticipated IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Anticipated Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=N/C=C Ring Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| In-plane C-H Bending | 1000 - 1300 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (158.20 g/mol ).

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, or cleavage of the bond between the two rings. The fragmentation of the individual heterocyclic rings would lead to further characteristic daughter ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺ | 158 | Molecular Ion |

| [M-1]⁺ | 157 | Loss of H• |

| [M-15]⁺ | 143 | Loss of •CH₃ |

| [M-27]⁺ | 131 | Loss of HCN from pyridine ring |

| C₅H₄N⁺ | 78 | Pyridyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π→π* and n→π* transitions associated with the conjugated π-systems of the pyridine and pyrrole rings. The conjugation between the two rings would influence the position and intensity of these absorption bands compared to the individual parent heterocycles. Typically, substituted pyridines and pyrroles exhibit strong absorptions in the 200–300 nm range.

Table 4: Anticipated UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π→π* | 220 - 250 |

| π→π* | 260 - 290 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Crystal structure data for a related, more complex derivative, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, reveals a triclinic crystal system with the space group P-1. nih.govresearchgate.net In this molecule, the dihedral angle between the central pyrazole (B372694) ring and the pendant pyrrole ring is approximately 50-52°. nih.gov Similar studies on this compound would also elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement.

Table 5: Illustrative Crystal Data Parameters from a Related Pyrrole-Pyridine Derivative (Note: This data is for a different, more complex molecule and serves only as an example of the parameters obtained from X-ray diffraction.)

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1497 |

| b (Å) | 12.3932 |

| c (Å) | 12.7294 |

| α (°) | 87.4070 |

| β (°) | 82.6740 |

| γ (°) | 75.0190 |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Profiles

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of molecules, i.e., their ability to be oxidized or reduced. Polypyrrole is known for its high conductivity, and the electrochemical behavior of pyrrole and its derivatives is of significant interest. nih.gov The CV of this compound would reveal the potentials at which the compound undergoes electron transfer processes.

It is expected that the compound would show an irreversible oxidation wave corresponding to the oxidation of the pyrrole ring, which can lead to electropolymerization. The pyridine ring is generally more difficult to oxidize but can be reduced. The presence of the methyl group and the linkage between the rings will influence the exact redox potentials. Studies on the electrocatalytic hydrogenation of pyridine and the challenging reduction of pyrrole highlight the complex redox nature of these heterocycles. acs.org

Table 6: Anticipated Electrochemical Behavior for this compound

| Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Oxidation | +0.8 to +1.5 V | Irreversible, corresponding to pyrrole ring oxidation |

Computational and Theoretical Investigations of 3 Methyl 2 1h Pyrrol 1 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometric parameters of molecules. For 3-methyl-2-(1H-pyrrol-1-yl)pyridine, DFT calculations are instrumental in determining its most stable three-dimensional conformation and the distribution of electrons within the molecule.

Theoretical studies on related 2-(1H-pyrrol-1-yl)pyridine systems reveal that the molecule is generally not planar. The dihedral angle between the pyridine (B92270) and pyrrole (B145914) rings is a critical parameter, influencing the degree of electronic communication between the two aromatic systems. The introduction of a methyl group at the 3-position of the pyridine ring is expected to induce further steric hindrance, likely increasing this dihedral angle.

DFT calculations typically involve geometry optimization to find the lowest energy structure. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the C-N bond connecting the two rings and the orientation of the methyl group.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In molecules like this compound, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is often found on the electron-deficient pyridine ring.

Table 1: Representative DFT-Calculated Properties for a 2-(1H-pyrrol-1-yl)pyridine System

| Property | Representative Value | Significance |

| Dihedral Angle (Pyridine-Pyrrole) | 30-50° | Indicates the degree of twist between the rings, affecting conjugation. |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | An indicator of chemical reactivity and electronic excitation energy. |

Note: These are representative values for similar compounds and may vary for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited states of molecules, providing insights into their photophysical properties, such as light absorption and emission. rsc.org While direct TD-DFT studies on this compound are not widely published, the principles can be applied to predict its behavior.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations can help to understand the nature of the electronic transitions, for instance, whether they are localized on one of the rings or involve charge transfer between the pyrrole and pyridine moieties. For many similar molecules, the lowest energy electronic transitions are often characterized by a transfer of electron density from the pyrrole ring to the pyridine ring (π-π* or intramolecular charge transfer, ICT).

The results of TD-DFT calculations are crucial for understanding the fluorescence and phosphorescence properties of the molecule. The method can help to predict the emission wavelengths and the efficiencies of these processes. The nature of the excited states, including their geometry and energy, dictates the photophysical behavior of the compound.

Table 2: Representative TD-DFT Output for a 2-(1H-pyrrol-1-yl)pyridine System

| Parameter | Predicted Value | Description |

| Absorption Wavelength (λ_max) | 280-320 nm | The wavelength of maximum light absorption. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of an electronic transition. |

| Nature of Transition | HOMO -> LUMO (π-π*) | Describes the orbitals involved in the electronic excitation. |

| Emission Wavelength (λ_em) | 350-450 nm | The wavelength of emitted light upon relaxation from the excited state. |

Note: These are representative values and the actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the surface of the molecule.

For this compound, the MEP would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The most negative potential is expected to be located around the nitrogen atom of the pyridine ring, which is the most electronegative atom and possesses a lone pair of electrons. This region is susceptible to electrophilic attack.

Investigation of Aromaticity in Pyrrole and Pyridine Moieties

Pyridine is a six-membered ring with six π-electrons, fulfilling Hückel's rule (4n+2 π-electrons, where n=1). libretexts.org Its nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic system. libretexts.org

Pyrrole is a five-membered ring that is also aromatic with six π-electrons. libretexts.org The nitrogen atom in pyrrole is sp² hybridized, and its lone pair resides in a p-orbital, contributing to the aromatic sextet. libretexts.org

In this compound, computational methods can be used to quantify the aromaticity of each ring. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be employed. These calculations would likely show that both the pyridine and pyrrole rings retain a high degree of aromaticity, although the electronic interaction between the rings and the steric effect of the methyl group might cause slight perturbations.

Theoretical Mechanistic Studies of Chemical Reactions (e.g., cyclization, cyanation)

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate various transformations, such as cyclization and cyanation reactions.

For instance, in a potential intramolecular cyclization reaction, DFT calculations can be used to map out the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. This allows for the determination of activation energies, which are critical for predicting the feasibility and rate of the reaction.

Similarly, for a cyanation reaction, theoretical studies can help to determine the most likely site of reaction (regioselectivity) and the underlying electronic factors that govern this preference. For example, in the acylation of related 2-(1H-pyrrol-1-yl)pyridine systems, palladium catalysis has been used, and theoretical studies could illuminate the catalytic cycle and the role of various ligands and additives.

Intermolecular Interactions and Solvation Effects (e.g., hydrogen bonding, π-interactions)

The non-covalent interactions of this compound with other molecules, including solvents, are crucial for understanding its behavior in solution and in biological systems. Computational methods can provide detailed insights into these interactions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Theoretical studies on pyridine in a water environment have shown that a hydrogen bond forms between the pyridine nitrogen and a hydrogen atom of a water molecule. rsc.org In contrast, the N-H group of a pyrrole ring can act as a hydrogen bond donor. rsc.org

Furthermore, the aromatic rings of this compound can participate in π-stacking interactions with other aromatic systems. These interactions are important in the formation of supramolecular structures and in the binding of the molecule to biological targets.

Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effects of a solvent on the molecule's properties. rsc.org These studies can reveal how the solvent influences the conformational preferences, electronic structure, and reactivity of this compound.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the pyridine and pyrrole rings allows for rotation, leading to different conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the flexibility of the molecule.

Computational methods can be used to construct a potential energy surface (PES) by systematically varying the dihedral angle between the two rings. This analysis reveals the energy barriers to rotation and the relative energies of the different conformers (e.g., planar vs. twisted). The introduction of the methyl group at the 3-position of the pyridine ring is expected to have a significant impact on the conformational landscape, creating a more complex energy profile due to steric interactions. Understanding the energy landscape is critical for predicting the molecule's shape and how it might interact with other molecules.

Chemical Reactivity and Transformative Chemistry of 3 Methyl 2 1h Pyrrol 1 Yl Pyridine

Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 3-methyl-2-(1H-pyrrol-1-yl)pyridine, the reactivity of the two heterocyclic rings towards electrophiles differs significantly. The electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack than the electron-deficient pyridine ring. youtube.com

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com

On the Pyrrole Ring: The pyrrole ring readily undergoes electrophilic substitution, typically at the C2 or C5 positions, due to the ability of the nitrogen atom to stabilize the intermediate carbocation. However, in the case of this compound, the C2 position of the pyrrole is already substituted. Therefore, electrophilic attack is expected to occur at the other positions of the pyrrole ring.

On the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions often require harsh conditions, such as high temperatures. When substitution does occur, it is typically directed to the meta position (C3 and C5) relative to the nitrogen atom. youtube.com The presence of the methyl group at the 3-position and the pyrrolyl group at the 2-position will further influence the regioselectivity of substitution on the pyridine ring. For instance, nitration of pyridine itself requires high temperatures and gives a low yield of the meta-substituted product. youtube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine ring are more facile than electrophilic substitutions, particularly at the ortho (C2, C6) and para (C4) positions, as the nitrogen atom can stabilize the negative charge in the intermediate. quimicaorganica.org In this compound, the presence of a good leaving group at these positions would facilitate nucleophilic attack. The general mechanism is an addition-elimination pathway. quimicaorganica.org The pyrrole ring is generally not reactive towards nucleophilic substitution unless activated by electron-withdrawing groups.

Radical Reactions and C-H Functionalization

Direct C-H functionalization of pyridines is a powerful tool for creating complex molecules. nih.gov Given the inherent electronic properties of pyridine, selective functionalization can be challenging. nih.govrsc.org However, various methods have been developed for the C-H functionalization of pyridines using transition-metal and rare-earth metal catalysis. beilstein-journals.org These methods can be applied to achieve alkylation, arylation, and other transformations. beilstein-journals.org

Radical reactions offer an alternative pathway for the functionalization of both the pyridine and pyrrole rings. For instance, a protocol for the meta-C-H functionalization of pyridines through a redox-neutral dearomatization-rearomatization process allows for the introduction of various functional groups. nih.gov

Cycloaddition and Rearrangement Reactions

The pyrrole and pyridine rings can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions involving pyridazinium ylides have been shown to be effective for constructing fused heterocyclic systems. nih.gov While not directly involving this compound, these types of reactions showcase the potential of the pyridine moiety to participate in cycloadditions.

Rearrangement reactions can also occur under specific conditions. For example, reactions of substituted triazines with arynes can lead to complex rearrangements and the formation of novel heterocyclic structures. nih.gov While specific examples for this compound are not detailed, the general principles of rearrangement reactions in related heterocyclic systems are well-established. wiley-vch.de

Oxidation and Reduction Chemistry

Oxidation: The pyridine and pyrrole rings can be oxidized using various oxidizing agents. For instance, potassium permanganate (B83412) or hydrogen peroxide can be used. The nitrogen atom of the pyridine ring can also be oxidized to form an N-oxide. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The pyrrole ring can also be hydrogenated under certain conditions. Selective reduction of one ring over the other would depend on the choice of reducing agent and reaction conditions.

Coordination Chemistry and Ligand Applications of 3 Methyl 2 1h Pyrrol 1 Yl Pyridine

Synthesis and Characterization of Metal Complexes with 3-methyl-2-(1H-pyrrol-1-yl)pyridine and Analogues

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and properties.

A general synthetic route involves the direct reaction of this compound with a metal precursor. For instance, reacting the ligand with a metal halide or acetate (B1210297) can yield the corresponding metal complex. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature and yield of the final product.

Analogous ligands, such as those where the methyl group is replaced by other substituents or where the pyrrole (B145914) ring is modified, have also been used to synthesize a range of metal complexes. For example, Schiff base ligands derived from the condensation of a substituted pyridine (B92270) amine with a pyrrole-2-carbaldehyde have been used to prepare copper(II) and cobalt(II) complexes. nih.gov These complexes are structurally characterized using techniques like elemental analysis, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netjchemlett.com

Table 1: Examples of Synthesized Metal Complexes with Pyridine-Pyrrole Type Ligands

| Ligand | Metal Ion | Resulting Complex Type | Reference |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Cu(II), Co(II) | Schiff Base Metal Complexes | nih.gov |

| 3-trifluoromethyl-5-(2-pyridyl)pyrazole | B(III), Ru(II), Os(II) | Pyridyl Pyrazolate Complexes | ntu.edu.tw |

| 4-[(E)-2-(1-pyrenyl)vinyl]pyridine | Zn(II), Cd(II), Hg(II) | Pyridine-Pyrene Complexes | mdpi.com |

Coordination Modes and Binding Affinities in Transition Metal Complexes

The this compound ligand can coordinate to metal centers in several ways, primarily acting as a bidentate ligand through the nitrogen atoms of the pyridine and pyrrole rings. This chelation forms a stable five-membered ring with the metal ion. wikipedia.org The presence of the methyl group at the 3-position of the pyridine ring can introduce steric hindrance, which may influence the geometry of the resulting complex.

The binding affinity of the ligand to different transition metals can vary depending on factors such as the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the reaction conditions. wikipedia.org The coordination geometry around the metal center is often distorted from ideal geometries due to the steric and electronic constraints imposed by the ligand. For example, in some complexes, the metal ions exhibit a distorted tetrahedral or square pyramidal geometry. researchgate.netmdpi.com

Studies on related pyridine-based ligands have shown that the coordination number and geometry can be influenced by the specific substituents on the pyridine ring. researchgate.net For instance, the coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine to various transition metals has been shown to result in complexes with different coordination numbers and geometries, including pentacoordinate and hexacoordinate structures. researchgate.net

Catalytic Applications of Metal-Pyrrolylpyridine Complexes (e.g., in C-H activation)

Metal complexes containing pyridine-based ligands have emerged as promising catalysts in a variety of organic transformations, most notably in C-H activation reactions. beilstein-journals.orgnih.gov The ability of the pyridine nitrogen to coordinate to a metal center can facilitate the activation of C-H bonds, particularly at the ortho-position of the pyridine ring. nih.gov

While specific catalytic applications of this compound complexes are still an active area of research, the broader class of metal-pyrrolylpyridine and related pyridine-based complexes have demonstrated catalytic activity. For instance, palladium-catalyzed C-H olefination of pyridines has been reported, where the pyridine ring directs the functionalization. beilstein-journals.org The mechanism often involves the coordination of the pyridine nitrogen to the metal catalyst, followed by C-H bond cleavage to form a metallacyclic intermediate. beilstein-journals.org

The development of dual catalytic systems that merge metal-catalyzed C-H activation with other catalytic processes, such as visible-light photocatalysis, has expanded the scope of these reactions. beilstein-journals.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.

Role as Pincer Ligands and Multidentate Systems

The basic structure of this compound provides a foundation for the design of more complex multidentate and pincer ligands. By introducing additional coordinating groups onto the pyridine or pyrrole rings, it is possible to create ligands that can bind to a metal center in a tridentate or even higher denticity fashion.

Pincer ligands, which typically bind to a metal in a meridional fashion through three donor atoms, are of particular interest due to the high stability they impart to the resulting metal complexes. These complexes often exhibit enhanced catalytic activity and selectivity. While this compound itself is a bidentate ligand, its framework can be chemically modified to incorporate a third donor group, thereby transforming it into a pincer ligand. For example, the synthesis of pyridine-based PC P-pincer ligands has been reported, which have been used to prepare iridium complexes active in C-H activation. acs.org

Magnetic and Electronic Properties of Coordination Compounds

For instance, complexes with d¹⁰ metal ions like Zn(II) and Cd(II) are typically diamagnetic, while those with unpaired d-electrons, such as Cu(II) or Co(II) complexes, will be paramagnetic. nih.govmdpi.com The electronic spectra of these complexes provide insights into the electronic transitions occurring within the molecule, including d-d transitions centered on the metal and ligand-to-metal or metal-to-ligand charge transfer bands.

The ligands themselves can also significantly influence the electronic structure and, consequently, the magnetic properties of the complex. The nature of the ligand can affect the splitting of the d-orbitals of the metal ion, which in turn determines the spin state of the complex. In some single-molecule magnets (SMMs), the ligand has been shown to play a crucial role in determining the magnetic properties of the metal-oxide core. aps.org

Applications in Advanced Materials Science

Development of Organic Electronic Materials

There is no available scientific literature or research data that specifically investigates or confirms the use of 3-methyl-2-(1H-pyrrol-1-yl)pyridine in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Field-Effect Transistors (FETs). While the broader class of pyrrole (B145914) and pyridine-containing compounds is of interest in organic electronics, research has not been specifically extended to this particular molecule. Consequently, no performance data, device architectures, or electronic properties related to OLEDs or FETs incorporating This compound can be reported.

Design of Luminescent and Fluorescent Probes and Chromophores

A thorough review of scientific databases and chemical literature yielded no studies on the luminescent or fluorescent properties of This compound . There are no reports of its application as a luminescent or fluorescent probe for detecting specific analytes, nor are its characteristics as a chromophore documented. Therefore, key photophysical data such as absorption and emission spectra, quantum yields, and solvatochromic effects for this compound remain uncharacterized in the public domain.

Integration into Polyconjugated Systems and Polymers

No research has been found that describes the synthesis or characterization of polyconjugated systems or polymers that incorporate the This compound moiety. The potential for this compound to act as a monomer or a building block in the creation of new polymers with specific electronic or optical properties has not been explored in any published research. As a result, there is no information on the synthetic methodologies, molecular weights, or material properties of such polymers.

Chemosensors and Biosensors based on Pyrrolylpyridine Scaffolds

While the pyrrolylpyridine scaffold, in general, has been investigated for its potential in sensor applications, there are no specific studies detailing the use of This compound as a chemosensor or biosensor. Research on related isomers, such as 4-(pyrrol-1-yl)pyridine, has shown potential for the detection of ions like nitrite, but these findings cannot be extrapolated to This compound . There is no data on its binding affinity, selectivity, or sensitivity towards any specific chemical or biological analytes.

Structure Property Relationships in 3 Methyl 2 1h Pyrrol 1 Yl Pyridine Derivatives

Impact of Substituents on Electronic Properties and Reactivity

The reactivity and electronic distribution of the 3-methyl-2-(1H-pyrrol-1-yl)pyridine system are sensitive to the nature and position of substituents on either the pyridine (B92270) or the pyrrole (B145914) ring. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient, particularly at the 2, 4, and 6 positions. researchgate.net This electron deficiency influences the reactivity of substituents attached to the ring. researchgate.net

The introduction of substituents can further modulate these properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can impact the reactivity of the molecule. For instance, in related pyridinophane complexes, EWGs in the 4-position of the pyridine ring were found to enhance the catalytic activity of the iron center, suggesting that such substitutions render the metal center more electron-deficient and thus more reactive. nih.gov This principle can be extrapolated to understand how substituents on the pyridine ring of this compound might influence its reactivity in various chemical transformations.

Similarly, substituents on the pyrrole ring can alter the nucleophilicity and reactivity of that portion of the molecule. For example, the presence of a methyl group on the pyrrole nitrogen, as in 3-(1-Methyl-1H-pyrrol-2-yl)pyridine, can enhance its lipophilicity, which could, in turn, affect its interaction with biological membranes.

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound

| Substituent Position | Substituent Type | Predicted Effect on Pyridine Ring | Predicted Effect on Pyrrole Ring | Overall Predicted Reactivity |

| Pyridine Ring (e.g., C4 or C5) | Electron-Donating Group (EDG) | Increased electron density | Minor indirect effect | Enhanced nucleophilicity of the pyridine ring |

| Pyridine Ring (e.g., C4 or C5) | Electron-Withdrawing Group (EWG) | Decreased electron density | Minor indirect effect | Enhanced electrophilicity of the pyridine ring |

| Pyrrole Ring | Electron-Donating Group (EDG) | Minor indirect effect | Increased electron density | Enhanced nucleophilicity of the pyrrole ring |

| Pyrrole Ring | Electron-Withdrawing Group (EWG) | Minor indirect effect | Decreased electron density | Decreased nucleophilicity of the pyrrole ring |

This interactive table allows for the exploration of how different substituent types at various positions are predicted to influence the electronic characteristics and reactivity of the core molecule.

Influence of Molecular Conformation on Chemical Behavior

The three-dimensional arrangement of the pyrrole and pyridine rings relative to each other plays a crucial role in the chemical behavior of this compound. The molecule is not planar, and the rotational barrier around the C-N bond connecting the two rings determines the preferred conformation. This conformation, in turn, dictates the steric accessibility of different parts of the molecule and can influence its ability to interact with other molecules, including reactants, catalysts, and biological targets.

In a study of N-pyridylamides of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct correlation was observed between the mutual arrangement of the benzothiazine and pyridine fragments and their analgesic and anti-inflammatory activity. researchgate.net This highlights the importance of molecular conformation in determining biological function. While this is a different system, the principle that the relative orientation of aromatic rings impacts activity is transferable.

Table 2: Potential Influence of Conformation on Chemical Properties

| Conformation | Dihedral Angle (Pyridine-Pyrrole) | Steric Hindrance at Reaction Center | Electronic Conjugation | Predicted Chemical Behavior |

| Planar | ~0° | High | Maximum | Altered reactivity due to extended π-system |

| Twisted | ~90° | Low | Minimum | Reactivity more characteristic of isolated pyridine and pyrrole rings |

| Intermediate | 0° < angle < 90° | Moderate | Partial | Intermediate reactivity |

This interactive table illustrates how the conformation of the molecule can impact its chemical properties.

Correlation between Molecular Structure and Photophysical Characteristics

The photophysical properties of this compound and its derivatives, such as their absorption and emission of light, are directly tied to their molecular structure. The electronic transitions that give rise to these properties are influenced by the nature of the aromatic rings and any substituents they bear.

Studies on related polypyridyl complexes have shown that the photophysical properties can be systematically varied by changing substituents. rsc.org For instance, in a series of rhenium(I) complexes, a quantitative correlation was found between the rate of non-radiative decay and a factor calculated from emission spectral fitting, which is dependent on the substituent. rsc.org

For this compound, the absorption of UV-visible light would likely involve π-π* transitions within the aromatic system. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), would be sensitive to substituents that alter the energy levels of the molecular orbitals. For example, electron-donating groups are generally expected to cause a red shift (shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups may cause a blue shift (shift to shorter wavelengths).

While some related (1H-pyrrol-2-yl)pyridines have been found to be non-emissive in solution, others, particularly certain metal complexes, do exhibit luminescence. researchgate.netmdpi.com The emission properties, including the quantum yield and lifetime, are also strongly dependent on the molecular structure. Factors that influence the rate of non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, will affect the observed luminescence. In some platinum complexes, electron-withdrawing substituents were found to enhance photosensitizing capabilities. rsc.org

Table 3: Predicted Photophysical Properties of Substituted this compound Derivatives

| Substituent | Effect on Absorption (λmax) | Predicted Emission Behavior |

| Electron-Donating Group | Red Shift (to longer wavelength) | May enhance or quench fluorescence depending on the specific group and position |

| Electron-Withdrawing Group | Blue Shift (to shorter wavelength) | May enhance or quench fluorescence depending on the specific group and position |

This interactive table provides a predictive overview of how substituents might alter the photophysical characteristics of the molecule.

Steric and Electronic Effects of Methyl Substitution on the Pyridine Ring

The methyl group at the 3-position of the pyridine ring in this compound exerts both steric and electronic effects that differentiate it from its unsubstituted counterpart, 2-(1H-pyrrol-1-yl)pyridine.

Electronic Effects: The methyl group is a weak electron-donating group. Through an inductive effect, it can slightly increase the electron density of the pyridine ring. vaia.com This can subtly influence the basicity of the pyridine nitrogen and the reactivity of the ring towards electrophiles. However, the directing effects in electrophilic aromatic substitution on the pyridine ring are complex, with the nitrogen atom strongly favoring substitution at the 3-position. pearson.com

Steric Effects: The primary influence of the 3-methyl group is likely steric. Its presence adjacent to the pyrrole substituent can create steric hindrance, influencing the preferred conformation of the molecule by restricting rotation around the C-N bond. This steric bulk can also affect the approach of reactants to the adjacent positions on the pyridine ring and to the pyridine nitrogen itself. For example, in the quaternization of substituted pyridines with methyl iodide, the presence of ortho-substituents was found to have a significant steric effect on the reaction rate. Similarly, the reactivity of 2-methylpyridine (B31789) in certain condensation reactions is limited by the steric hindrance of the adjacent methyl group. vaia.com

In the context of this compound, the steric effect of the methyl group could:

Influence the regioselectivity of reactions on the pyridine ring.

Affect the coordination of the pyridine nitrogen to metal centers in the formation of metal complexes.

Impact the binding affinity of the molecule to biological targets by altering its shape and the accessibility of key interaction points.

Conclusion and Future Research Directions

Summary of Key Research Advancements and Current Understanding

Research into nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. nd.edufrontiersin.org The pyridine (B92270) moiety is a prevalent feature in numerous FDA-approved drugs and agrochemicals, valued for its ability to engage in hydrogen bonding and other intermolecular interactions. globalresearchonline.netrsc.orgajrconline.org Similarly, the pyrrole (B145914) ring is a key component of many biologically active natural products and synthetic compounds. mdpi.com The combination of these two rings in the pyrrolylpyridine structure creates a molecule with a distinct electronic profile, making it an attractive candidate for various applications.

Current understanding of compounds like 3-methyl-2-(1H-pyrrol-1-yl)pyridine is largely extrapolated from studies on related pyrrolidine-based and pyridine-containing molecules. For instance, substituted chiral pyrrolidines are recognized as crucial building blocks in organic synthesis and are integral to many ligands used in catalysis. mdpi.com The functionalization of the pyridine ring, a key aspect of tailoring the properties of this compound, has been a subject of intense research, with significant strides made in C-H functionalization techniques. rsc.orgnih.gov These advancements provide a foundational knowledge base for exploring the specific characteristics and potential of the target compound.

Unexplored Synthetic Avenues and Methodological Challenges

While established methods for the synthesis of N-heterocycles exist, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic protocols. frontiersin.orgrsc.org For this compound, a primary challenge lies in the selective functionalization of both the pyridine and pyrrole rings. The inherent reactivity of the pyridine ring often directs functionalization to the ortho and para positions relative to the nitrogen atom, making selective modification at the meta position a significant hurdle. researchgate.netresearchgate.net

Future synthetic explorations could focus on:

Novel C-H Functionalization Strategies: Developing new catalytic systems for the direct and regioselective C-H functionalization of the 3-methyl group or other positions on the pyridine ring would open up new avenues for creating diverse analogues. Overcoming the challenge of meta-C-H functionalization of the pyridine ring in this specific scaffold remains a key objective. researchgate.netresearchgate.netnih.gov

Dearomatization-Rearomatization Tactics: Exploring dearomatization of the pyridine ring as a temporary strategy to alter its reactivity profile could enable functionalization at otherwise inaccessible positions. researchgate.netnih.gov

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and efficiency for the production of this compound and its derivatives.

A significant methodological challenge is the potential for competing reactions and the need for sophisticated purification techniques to isolate the desired isomers.

Emerging Computational Methodologies and Predictive Modeling

Key areas for future computational work include:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding synthetic efforts towards desired products.

Catalyst Design with Machine Learning: Machine learning algorithms can be trained on existing data to predict the performance of new catalysts for specific transformations, such as the asymmetric hydrogenation of the pyrrole ring or the cross-coupling reactions at various positions. umich.eduresearchgate.net This data-driven approach can significantly reduce the experimental effort required to identify optimal catalytic systems. aiche.orgfrontiersin.org

In Silico Screening for Biological Activity: Computational docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, helping to prioritize compounds for synthesis and experimental testing.

The primary challenge in this area is the need for large, high-quality datasets to train accurate predictive models.

Potential for Novel Material Design and Catalytic Systems

The unique electronic properties of the pyrrolylpyridine scaffold make it a promising candidate for the development of novel organic materials and catalysts.

Organic Electronics: The combination of an electron-donating pyrrole and an electron-accepting pyridine suggests that derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com Further functionalization could be used to tune the HOMO/LUMO energy levels and optimize the material's performance for specific applications.

Asymmetric Catalysis: The nitrogen atoms in both the pyridine and pyrrole rings can act as coordination sites for metal centers. Chiral derivatives of this compound could be designed as ligands for asymmetric catalysis, potentially enabling highly enantioselective transformations. nih.govmdpi.com The modular nature of the scaffold would allow for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a given reaction. nih.gov

The development of these materials and catalytic systems will require a synergistic approach, combining synthetic chemistry with detailed photophysical and electrochemical characterization, as well as performance testing in device or reaction settings.

Interdisciplinary Research Opportunities for Pyrrolylpyridine Architectures

The versatility of the pyrrolylpyridine scaffold opens up numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: Given the prevalence of pyridine and pyrrole moieties in bioactive compounds, derivatives of this compound could be investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, or antiviral agents. globalresearchonline.netresearchgate.netnih.govnih.govnih.govresearchgate.net The development of fluorescently tagged analogues could also provide valuable tools for chemical biology research, enabling the study of biological processes in real-time.

Supramolecular Chemistry and Crystal Engineering: The planar nature of the pyrrolylpyridine core and its ability to participate in various non-covalent interactions make it an excellent building block for the construction of complex supramolecular assemblies and functional crystalline materials.

Sustainable Chemistry: The development of green and sustainable synthetic routes to pyrrolylpyridine derivatives, utilizing renewable resources and minimizing waste, represents a significant interdisciplinary challenge at the interface of organic synthesis and environmental science.

The successful exploitation of these interdisciplinary opportunities will depend on fostering collaborations between researchers with diverse expertise, from synthetic chemists to biologists, physicists, and engineers. The pyrrolotriazinone scaffold, another class of nitrogen-based heterocycles, serves as an example of an underexplored but promising area for drug discovery, highlighting the potential that lies within novel heterocyclic systems. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.